(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
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Overview
Description
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol This compound is characterized by a benzodioxin ring structure with a methanamine group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxin ring structure may also interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring structure but lacks the methanamine group.
2-Aminomethyl-1,4-benzodioxane: Similar in structure but with different substituents on the benzodioxin ring.
Uniqueness
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-methyl-2H-1,4-benzodioxin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYCDJUUOAIBNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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